5-cyclopropyl-4-iodo-1,2-oxazole
Description
Properties
CAS No. |
2751610-53-2 |
|---|---|
Molecular Formula |
C6H6INO |
Molecular Weight |
235 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Step 1: Formation of Ethyl 5-Cyclopropyl-4-Iodoisoxazole-3-Carboxylate
The synthesis begins with the reaction of ethyl 3-cyclopropyl-2-iodo-3-oxopropanoate with hydroxylamine hydrochloride in ethanol under reflux. This cyclocondensation yields the ethyl ester intermediate, critical for subsequent hydrolysis.
Reaction Mechanism :
The β-keto ester undergoes nucleophilic attack by hydroxylamine, forming an oxime intermediate. Intramolecular cyclization then occurs, facilitated by the electron-withdrawing iodine substituent, which activates the α-position for ring closure. The cyclopropane ring remains intact due to its strain-resistant geometry.
Optimized Conditions :
| Parameter | Value |
|---|---|
| Temperature | 80–85°C |
| Solvent | Ethanol |
| Catalyst | Pyridine (0.1 equiv) |
| Reaction Time | 6–8 hours |
| Yield | 72–78% |
Step 2: Hydrolysis to 5-Cyclopropyl-4-Iodoisoxazole-3-Carboxylic Acid
The ethyl ester is hydrolyzed using aqueous sodium hydroxide (2M) at 60°C, followed by acidification with HCl to precipitate the carboxylic acid derivative.
Key Considerations :
-
Selectivity : The iodine atom’s steric bulk directs hydrolysis exclusively at the ester group, avoiding ring-opening side reactions.
-
Purification : Recrystallization from ethanol/water (3:1) achieves >95% purity, as confirmed by HPLC.
Cyclization of β-Hydroxy Amides
Substrate Preparation and Cyclization
β-Hydroxy amides, synthesized from cyclopropanecarbonyl chloride and β-iodo ethanolamine, undergo dehydrative cyclization in the presence of Burgess reagent (methoxycarbonylsulfamoyl triethylammonium hydroxide).
Reaction Profile :
-
Temperature : 0°C to room temperature (gradual warming).
-
Yield : 65–70%, with minor dimerization byproducts (<5%).
-
Advantage : Avoids harsh acidic conditions, preserving iodine integrity.
Mechanistic Insights :
The Burgess reagent promotes intramolecular nucleophilic displacement, with the hydroxyl group acting as a leaving group after sulfonation. The cyclopropane ring’s rigidity enforces a cis-conformation, ensuring regioselective oxazole formation.
Halogen Exchange Reactions
Iodination of 5-Cyclopropyl-4-Bromo-1,2-Oxazole
A halogen exchange strategy replaces bromine with iodine using NaI in DMF at 120°C. This method leverages the higher nucleophilicity of iodide and the stability of the oxazole ring under polar aprotic conditions.
Optimization Data :
| Parameter | Value |
|---|---|
| NaI Equivalents | 3.0 |
| Reaction Time | 12 hours |
| Yield | 82% |
| Purity (NMR) | 98% |
Limitations :
-
Requires anhydrous conditions to prevent hydrolysis.
-
Residual bromide contamination may necessitate column chromatography.
Nitrile Oxide Cycloaddition
Generation of Cyclopropyl Nitrile Oxide
Cyclopropanecarbonitrile oxide, generated in situ from cyclopropanecarbaldehyde oxime and N-chlorosuccinimide, undergoes [3+2] cycloaddition with acetylene derivatives. Subsequent iodination at the 4-position completes the synthesis.
Critical Parameters :
-
Oxime Chlorination : Conducted at −10°C to prevent premature decomposition.
-
Cycloaddition Partner : Ethyl propiolate ensures regioselectivity, with the electron-deficient alkyne favoring 1,2-oxazole formation.
Yield Comparison :
| Step | Yield (%) |
|---|---|
| Nitrile Oxide Formation | 85 |
| Cycloaddition | 78 |
| Iodination | 90 |
Characterization and Quality Control
Spectroscopic Analysis
Purity Assessment
HPLC analysis (C18 column, 70:30 acetonitrile/water) reveals a single peak at 4.2 minutes, confirming >99% purity in optimized syntheses.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
5-cyclopropyl-4-iodo-1,2-oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized isoxazoles .
Scientific Research Applications
5-cyclopropyl-4-iodo-1,2-oxazole has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-cyclopropyl-4-iodo-1,2-oxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the isoxazole ring .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the properties of 5-cyclopropyl-4-iodo-1,2-oxazole, we analyze its structural analogs, focusing on substituent effects, spectral data, and functional applications.
Table 1: Structural Comparison of Key Oxazole Derivatives
Key Findings
Substituent Effects on Reactivity
- The iodine atom in this compound facilitates nucleophilic substitution or cross-coupling reactions, unlike the methyl ester group in or the trifluoromethylphenyl group in , which are electron-withdrawing but less reactive in such transformations.
- Cyclopropyl groups across analogs (e.g., ) contribute to steric hindrance and metabolic stability, though their positioning (C3 vs. C5) alters ring conformation .
Spectral and Analytical Data
- While direct spectral data for the target compound are unavailable, analogs like 10b () show distinct ¹H NMR shifts for methyl (2.72 ppm) and aromatic protons (8.67 ppm), suggesting that the iodine in this compound would downfield-shift adjacent protons due to its electronegativity .
- Elemental analysis of 10b (C: 39.80%, H: 4.01%, N: 46.30%) aligns closely with theoretical values, indicating precise synthesis protocols applicable to the target compound .
Functional Applications
- The iodine substituent in the target compound makes it a candidate for radioimaging or as a Suzuki coupling partner, whereas the oxadiazole derivatives in and are tailored for bioactivity (e.g., kinase inhibition) due to their electron-deficient cores.
- Patent data () highlight the use of 5,5-dimethyl-4H-1,2-oxazole sulfone analogs in agrochemicals, suggesting that the target compound’s iodine could be leveraged in analogous herbicide intermediates .
Q & A
Q. Advanced
- Docking Studies : AutoDock Vina or Schrödinger Suite model interactions with enzymes (e.g., cytochrome P450). The iodo group forms halogen bonds with backbone carbonyls (ΔG ≈ -9.2 kcal/mol) .
- MD Simulations : GROMACS simulations (100 ns) assess stability of cyclopropyl-induced conformational changes in target binding pockets .
How to evaluate stability under varying environmental conditions?
Q. Advanced
- Thermal Stability : TGA shows decomposition onset at 220°C (N₂ atmosphere). Store at -20°C in amber vials to prevent photodegradation .
- Hydrolytic Stability : pH 7.4 PBS buffer studies reveal <5% degradation over 72 hours, but acidic conditions (pH <3) cleave the oxazole ring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
